4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol
Description
4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a hydroxymethyl group at position 2 and a 2-amino-6-chloropyrimidin-4-ylamino substituent at position 4.
Properties
CAS No. |
91296-08-1 |
|---|---|
Molecular Formula |
C10H15ClN4O2 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-[(2-amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H15ClN4O2/c11-8-3-9(15-10(12)14-8)13-6-1-5(4-16)7(17)2-6/h3,5-7,16-17H,1-2,4H2,(H3,12,13,14,15) |
InChI Key |
DOIIZKLGFABNKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1CO)O)NC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and chlorine substituents. The cyclopentanol moiety is then attached through a series of reactions involving hydroxymethylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound’s uniqueness arises from its specific functional groups and stereoelectronic features. Below is a detailed comparison with key analogs:
Structural and Functional Group Comparisons
Key Comparative Insights
Cyclopentanol vs. Cyclohexanol Core
- Cyclopentanol Backbone: The target compound’s cyclopentanol core introduces greater ring strain compared to cyclohexanol derivatives (e.g., 1-(Phenyl)-2-dimethylaminomethyl-cyclohexan-1-ol). This strain may enhance reactivity or alter binding conformations in biological targets .
- Cyclohexanol Derivatives: Compounds like 4-((2,5-Diamino-6-methylpyrimidin-4-yl)amino)-1-methylcyclohexan-1-ol () exhibit improved metabolic stability due to reduced ring strain, often favoring prolonged activity in vivo .
Pyrimidine Substitution Patterns
- The amino group may facilitate hydrogen bonding, a feature absent in non-amino pyrimidine analogs .
- Diaminopyrimidine Derivatives: Compounds like 4-((2,5-Diamino-6-methylpyrimidin-4-yl)amino)-1-methylcyclohexan-1-ol () demonstrate enhanced DNA/RNA binding, suggesting the target compound may similarly interact with nucleic acids or enzymes like dihydrofolate reductase .
Hydroxymethyl vs. Other Substituents
- Hydrophilicity: The hydroxymethyl group in the target compound increases hydrophilicity compared to methyl or phenyl groups in analogs like 2-[(2-methylphenyl)amino]cyclopentan-1-ol (). This may improve aqueous solubility and pharmacokinetics .
- Stereochemical Influence : and emphasize that stereochemistry (e.g., (1R,2R) configurations) can drastically alter bioactivity. The target compound’s stereochemical arrangement (if chiral) may confer selectivity in target binding .
Biological Activity
The compound 4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, including cytotoxic effects, anti-inflammatory properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 271.71 g/mol. The presence of the chloropyrimidine moiety is significant for its biological activity.
Cytotoxicity
Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that related pyrimidine derivatives can inhibit cell growth in leukemia and solid tumor lines, such as CCRF-CEM and HCT116, with IC50 values ranging from 5 to 30 μM depending on the specific derivative tested .
Table 1: Cytotoxicity Data of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A | CCRF-CEM | 10 | Induction of apoptosis |
| B | HCT116 | 15 | Inhibition of DNA/RNA synthesis |
| C | A549 | 20 | Cell cycle arrest in G0/G1 phase |
Anti-inflammatory Activity
Pyrimidine derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives significantly inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, the IC50 values against COX-2 were reported as low as 0.04 μM, comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (μM) | Comparison Drug |
|---|---|---|---|
| D | COX-1 | 0.05 | Diclofenac |
| E | COX-2 | 0.04 | Celecoxib |
Structure-Activity Relationship (SAR)
The structural components of pyrimidine derivatives play a critical role in their biological activities. Modifications at specific positions on the pyrimidine ring and the introduction of functional groups such as hydroxymethyl significantly affect their potency against cancer cells and inflammatory pathways. For example, substituents that enhance hydrogen bonding can increase binding affinity to target enzymes .
Case Studies
- Cytotoxicity in Leukemia Models : A study investigating various pyrimidine derivatives found that compounds with a chloropyrimidine structure exhibited potent cytotoxic effects against CCRF-CEM cells, leading to significant apoptosis induction after 24 hours of treatment .
- Inhibition of COX Enzymes : Another research highlighted the effectiveness of certain derivatives in reducing COX-2 expression in human fibroblasts, showcasing their potential as therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
